1-(9H-Fluoren-3-yl)-ethanone

Beschreibung

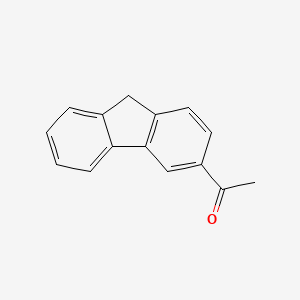

1-(9H-Fluoren-3-yl)-ethanone is a fluorene-derived aromatic ketone characterized by a carbonyl group attached to the 3-position of the fluorene ring. Fluorene, a polycyclic aromatic hydrocarbon with a rigid planar structure, confers unique electronic and photophysical properties to its derivatives. Its molecular formula is C₁₅H₁₂O, with a molecular weight of 208.26 g/mol.

Eigenschaften

IUPAC Name |

1-(9H-fluoren-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c1-10(16)11-6-7-13-8-12-4-2-3-5-14(12)15(13)9-11/h2-7,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSABYBOSPVTETQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(CC3=CC=CC=C32)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00971089 | |

| Record name | 1-(9H-Fluoren-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00971089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55718-48-4 | |

| Record name | Ethanone, 1-(9H-fluoren-3-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055718484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(9H-Fluoren-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00971089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Procedure Summary

- Reagents: Fluorene, acetyl chloride, anhydrous AlCl3

- Solvent: Dichloromethane (DCM)

- Conditions: The reaction is initiated at 0 °C by adding AlCl3 to acetyl chloride, followed by slow addition of fluorene dissolved in DCM. The mixture is then stirred at room temperature for approximately 2 hours.

- Workup: The reaction is quenched with 1 N HCl, extracted with DCM, washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum.

- Purification: The crude product is purified by silica gel column chromatography using petroleum ether and ethyl acetate as eluents.

Yield and Characterization

- Yield: Approximately 78%

- Physical form: White solid

- Characterization: Confirmed by ^1H NMR and ^13C NMR spectroscopy, showing characteristic signals for the fluorenyl moiety and the acetyl group.

| Parameter | Details |

|---|---|

| Starting material | Fluorene (3.00 g, 18.10 mmol) |

| Acetyl chloride | 1.71 g, 21.70 mmol |

| AlCl3 | 4.83 g, 36.20 mmol |

| Solvent | Dichloromethane (150 mL total) |

| Reaction time | 2 hours at room temperature |

| Yield | 2.94 g (78%) |

| Product form | White powder |

This method is efficient and reproducible, making it the standard approach for synthesizing this compound.

Alternative Synthetic Routes and Derivatization

While the Friedel-Crafts acylation remains the primary method, other synthetic strategies have been reported in the literature, often involving:

- Transition metal-catalyzed cross-coupling reactions: For example, palladium-catalyzed coupling of fluorene derivatives with acetyl-containing partners, although these are more commonly used for functionalizing fluorene rather than direct ketone synthesis.

- One-pot multi-step syntheses: Some patents describe complex one-pot processes for related fluorene derivatives, but these are less common for this compound specifically.

Summary Table of Preparation Methods

| Method | Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Fluorene, Acetyl chloride, AlCl3 | DCM, 0 °C to RT, 2 h | 78 | Standard, widely used, reliable |

| Reduction to Alcohol (step) | NaBH4, Methanol | 0 °C to RT, 4 h | 95 | For further derivatization |

| Pd-Catalyzed Coupling | Fluorene derivatives, Pd catalyst | Toluene, reflux, 5 h | 70-90 | Used for functionalization, not direct |

Research Findings and Notes

- The Friedel-Crafts acylation is sensitive to moisture and requires anhydrous conditions for optimal yield.

- The reaction proceeds regioselectively at the 3-position of fluorene due to electronic and steric factors.

- Purification by silica gel chromatography is essential to remove side products and unreacted starting materials.

- The ketone product is stable and can be stored as a white solid.

- Subsequent transformations, such as reduction or substitution, expand the utility of this compound in medicinal chemistry and materials science.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(9H-Fluoren-3-yl)-ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form fluorenone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield fluoren-3-yl-ethanol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethanone group can participate in nucleophilic substitution reactions, leading to the formation of various substituted fluorenes.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Fluorenone derivatives.

Reduction: Fluoren-3-yl-ethanol.

Substitution: Substituted fluorenes with various functional groups.

Wissenschaftliche Forschungsanwendungen

1-(9H-Fluoren-3-yl)-ethanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

Industry: It is utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its favorable photophysical properties.

Wirkmechanismus

The mechanism of action of 1-(9H-Fluoren-3-yl)-ethanone and its derivatives involves interactions with various molecular targets and pathways. For instance, in biological systems, the compound may interact with cellular enzymes and receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific derivative and its intended application.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, properties, and applications of 1-(9H-Fluoren-3-yl)-ethanone and related compounds:

Key Research Findings

Electronic and Photophysical Properties

- Fluorene Derivatives: The planar fluorene backbone in this compound enables extended π-conjugation, making it suitable for optoelectronic applications. Bifluorenyl derivatives (e.g., 1-[9,9'-Bi-9H-fluoren]-2-yl-ethanone) exhibit enhanced conjugation lengths, improving light absorption and emission properties .

- Acetyl groups at C-2 and C-7 (2,7-Diacetylfluorene) create electron-deficient regions, useful in charge-transfer systems .

Biologische Aktivität

1-(9H-Fluoren-3-yl)-ethanone, also known as 3-acetylfluorene, is an organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a fluorene core structure with a ketone functional group at the third carbon position. The presence of the carbonyl group (C=O) enhances the polarity of the molecule, which may influence its biological interactions.

Biological Activities

This compound has been studied for various biological activities, including:

- Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thus preventing oxidative stress and cellular damage.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, although specific mechanisms and efficacy against various pathogens require further investigation.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Friedel-Crafts Acylation : This traditional method involves the acylation of fluorene with acetyl chloride using aluminum chloride as a catalyst. This approach is widely used due to its straightforwardness and efficiency.

- Palladium-Catalyzed Reactions : More recent methodologies include palladium-catalyzed Suzuki-Miyaura coupling and Heck reactions, which offer alternative routes for synthesizing this compound with potentially higher yields and selectivity.

Case Studies

- Antioxidant Evaluation : A study evaluated the antioxidant capacity of this compound using various assays such as DPPH radical scavenging and ABTS assays. Results showed a notable capacity to scavenge free radicals, suggesting its potential as a natural antioxidant agent.

- Antimicrobial Testing : In vitro tests against bacterial strains like Staphylococcus aureus and Escherichia coli indicated moderate antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined, highlighting the compound's potential for development into antimicrobial agents.

Data Summary

| Activity | Method of Evaluation | Findings |

|---|---|---|

| Antioxidant | DPPH Scavenging Assay | Significant scavenging activity |

| ABTS Assay | High antioxidant capacity | |

| Antimicrobial | MIC Testing against bacteria | Moderate activity against S. aureus and E. coli |

Future Directions

Given the promising biological activities observed in preliminary studies, further research is warranted to:

- Elucidate the mechanisms of action underlying the antioxidant and antimicrobial properties.

- Explore structure-activity relationships to optimize efficacy.

- Investigate potential applications in pharmaceuticals or nutraceuticals.

Q & A

Q. What are the standard synthetic routes for preparing 1-(9H-Fluoren-3-yl)-ethanone, and what reagents are typically employed?

Methodological Answer: The synthesis of this compound often involves Friedel-Crafts acylation , where fluorene derivatives react with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, 3-fluoro-substituted aromatic aldehydes can undergo acylation under controlled conditions to introduce the ethanone group . Key reagents and conditions include:

- Catalysts : Aluminum chloride (AlCl₃) or FeCl₃.

- Solvents : Dichloromethane (DCM) or nitrobenzene for polar aprotic environments.

- Temperature : 0–50°C to balance reactivity and side reactions.

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the substitution pattern on the fluorene ring and the acetyl group. For example, the acetyl proton typically appears as a singlet near δ 2.6 ppm.

- X-ray Crystallography : Programs like SHELXL (from the SHELX suite) are widely used for refining crystal structures. Evidence from fluorene derivatives shows that SHELXL effectively resolves torsional angles and hydrogen-bonding networks .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for fluorene-based ketones .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., IR vs. NMR) when analyzing this compound derivatives?

Methodological Answer: Contradictions between IR (e.g., carbonyl stretching frequencies) and NMR (e.g., unexpected splitting) may arise from conformational dynamics or solvent effects . To address this:

- Perform variable-temperature NMR to detect rotational barriers around the acetyl group.

- Compare experimental IR spectra with computational models (e.g., DFT calculations) to identify vibrational modes influenced by substituents .

- Cross-validate with X-ray crystallography to confirm ground-state geometry .

Q. What strategies optimize regioselectivity in Friedel-Crafts acylation of fluorene derivatives to minimize byproducts?

Methodological Answer: Regioselectivity challenges in fluorene acylation can be mitigated by:

- Directing Groups : Introduce electron-donating groups (e.g., -OCH₃) at specific positions to guide acylation to the desired site .

- Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to alter electrophilic substitution pathways.

- Solvent Optimization : Use nitrobenzene to stabilize transition states and enhance para-selectivity .

Q. How should researchers design experiments to address low yields in multi-step syntheses of this compound analogs?

Methodological Answer:

- Reaction Monitoring : Use TLC or HPLC to identify bottlenecks in intermediate steps.

- Catalyst Loading : Optimize AlCl₃ stoichiometry (e.g., 1.2–1.5 equivalents) to avoid over-acylation .

- Purification Techniques : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate polar byproducts.

Q. What computational methods are recommended to predict the thermodynamic stability of this compound derivatives?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to calculate Gibbs free energy and assess stability trends. For example, substituents at the 3-position of fluorene significantly influence stability due to steric and electronic effects .

- Molecular Dynamics (MD) : Simulate solvation effects in common solvents (e.g., DMSO) to predict aggregation or degradation pathways.

Safety and Handling

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Fluorene derivatives may irritate skin and mucous membranes .

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Waste Disposal : Segregate halogenated byproducts (e.g., from Friedel-Crafts reactions) and dispose via certified hazardous waste protocols .

Data Interpretation and Contradictions

Q. How can researchers validate conflicting crystallographic data for fluorene-based ketones?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.